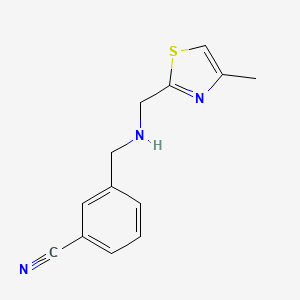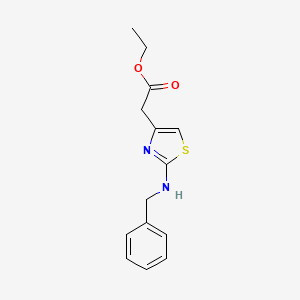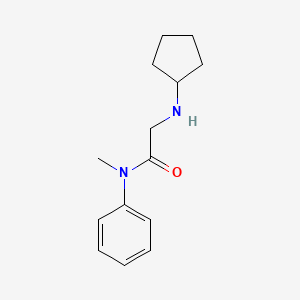![molecular formula C33H27P B14892645 Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that belongs to the class of phosphine ligands. This compound is characterized by its unique structure, which includes a phosphane group attached to a biphenyl system with a p-tolylvinyl substituent. It is widely used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable biphenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学的研究の応用
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals, which can enhance the reactivity and selectivity of the catalytic processes .
類似化合物との比較
Similar Compounds
Similar compounds include:
- Triphenylphosphine
- Diphenylphosphine
- Tris(4-methoxyphenyl)phosphine
Uniqueness
What sets Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane apart is its unique biphenyl structure with a p-tolylvinyl substituent, which can provide distinct steric and electronic properties. These properties can enhance its performance as a ligand in catalytic reactions, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C33H27P |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
[2-[2-[1-(4-methylphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27P/c1-25-21-23-27(24-22-25)26(2)30-17-9-10-18-31(30)32-19-11-12-20-33(32)34(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,2H2,1H3 |
InChIキー |
NJCMEHMXFQNZPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


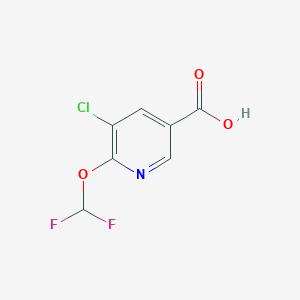
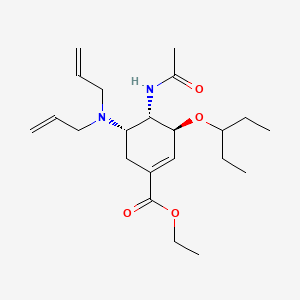
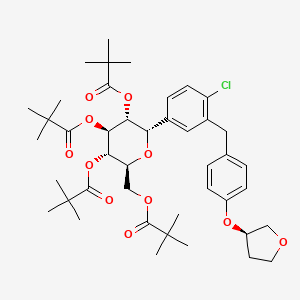
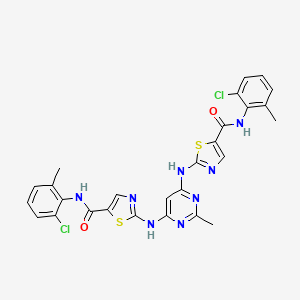
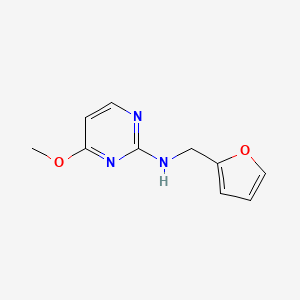
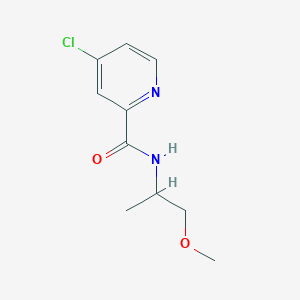
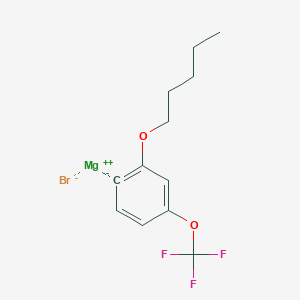
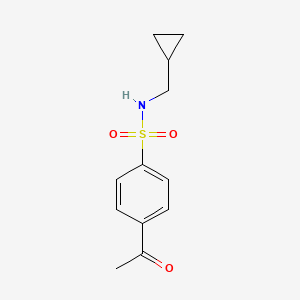
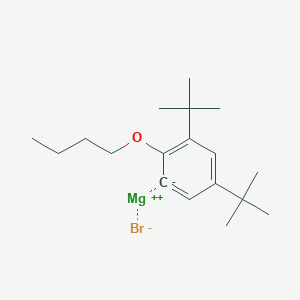
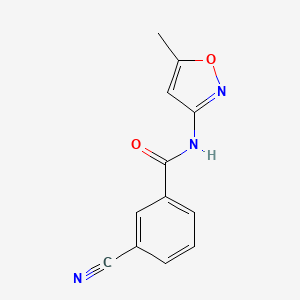
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
